Methyl 2-(3-formyl-2-thienylthio)acetate
Overview
Description
Methyl 2-(3-formyl-2-thienylthio)acetate is an organic compound that belongs to the class of thienylthioacetates It is characterized by the presence of a thienyl group (a sulfur-containing five-membered ring) attached to a formyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-formyl-2-thienylthio)acetate typically involves the reaction of 3-formyl-2-thiophenethiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-formyl-2-thienylthio)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Methyl 2-(3-carboxy-2-thienylthio)acetate.
Reduction: Methyl 2-(3-hydroxymethyl-2-thienylthio)acetate.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-formyl-2-thienylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thienyl derivatives and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-formyl-2-thienylthio)acetate and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thienyl group can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-thienylthio)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 2-(3-carboxy-2-thienylthio)acetate: Contains a carboxylic acid group instead of a formyl group, altering its chemical properties and reactivity.
Methyl 2-(3-hydroxymethyl-2-thienylthio)acetate: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the formyl group.
Uniqueness
Methyl 2-(3-formyl-2-thienylthio)acetate is unique due to the presence of both a formyl group and a thienylthioacetate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its significance in scientific research.
Properties
IUPAC Name |
methyl 2-(3-formylthiophen-2-yl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S2/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBDPBCQLDGYSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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